Enantiomer-Dependent PNP Binding Affinity: (3R,4R) vs. (3S,4S) Scaffold in DADMe-Immucillin-H Inhibitors
The (3R,4R)-configured D-enantiomer of DADMe-immucillin-H exhibits picomolar binding affinity to human PNP (equilibrium dissociation constant Kd as low as 7 pM), whereas the (3S,4S)-configured L-enantiomer binds approximately 5- to 600-fold less tightly across tested PNPases, with nanomolar dissociation constants [1]. The free base compound (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, when incorporated via Mannich condensation into DADMe-ImmH, yields an inhibitor with Ki* of approximately 8.5 pM against human PNP [2]. This stereochemical dependency is absolute: inversion of both stereocenters to the (3S,4S) configuration degrades binding by up to 600-fold, precluding generic enantiomer substitution in any PNP-targeting program [1].
| Evidence Dimension | PNP binding affinity (equilibrium dissociation constant) |
|---|---|
| Target Compound Data | (3R,4R)-scaffold in DADMe-ImmH: Ki* ≈ 8.5 pM (human PNP); Kd as low as 7 pM [1][2] |
| Comparator Or Baseline | (3S,4S)-scaffold in L-DADMe-ImmH: 5- to 600-fold reduced binding; nanomolar Kd [1] |
| Quantified Difference | Approximately 5- to 600-fold reduction in binding affinity upon enantiomer inversion |
| Conditions | Human, bovine, and Mycobacterium tuberculosis PNPases; slow-onset tight-binding inhibition assay |
Why This Matters
Procurement of the incorrect enantiomer directly compromises inhibitor potency by up to 600-fold, making stereochemical specification an absolute gating criterion for any PNP inhibitor development program.
- [1] Clinch, K., Evans, G. B., Furneaux, R. H., et al. Syntheses and bio-activities of the L-enantiomers of two potent transition state analogue inhibitors of purine nucleoside phosphorylases. Org. Biomol. Chem. 2006, 4 (6), 1131–1139. DOI: 10.1039/b517883e. View Source
- [2] Evans, G. B., Furneaux, R. H., Lewandowicz, A., Schramm, V. L., Tyler, P. C. Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. J. Med. Chem. 2003, 46 (24), 5271–5276. DOI: 10.1021/jm030305z. View Source
